molecular formula C13H10ClFN2O B12242212 N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide

N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide

Cat. No.: B12242212
M. Wt: 264.68 g/mol
InChI Key: GPVXSLFBMNEYPF-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a 2-chlorophenyl group attached to a methyl group, which is further connected to a 3-fluoropyridine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3-fluoropyridine-4-carboxylic acid.

    Formation of Intermediate: The 2-chlorobenzyl chloride is reacted with a base, such as sodium hydroxide, to form the corresponding 2-chlorobenzyl alcohol. This intermediate is then converted to 2-chlorobenzylamine using an amination reaction.

    Coupling Reaction: The 2-chlorobenzylamine is then coupled with 3-fluoropyridine-4-carboxylic acid using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the amide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial products.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide: shares structural similarities with other amide compounds, such as N-(2-chlorophenyl)-3-fluorobenzamide and N-(2-chlorophenyl)-4-fluoropyridine-3-carboxamide.

Uniqueness

  • The presence of both the 2-chlorophenyl and 3-fluoropyridine moieties in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This combination of functional groups can lead to enhanced binding affinity and specificity for certain molecular targets, contributing to its potential as a valuable research tool and therapeutic agent.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide

InChI

InChI=1S/C13H10ClFN2O/c14-11-4-2-1-3-9(11)7-17-13(18)10-5-6-16-8-12(10)15/h1-6,8H,7H2,(H,17,18)

InChI Key

GPVXSLFBMNEYPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=NC=C2)F)Cl

Origin of Product

United States

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